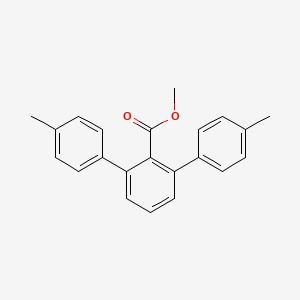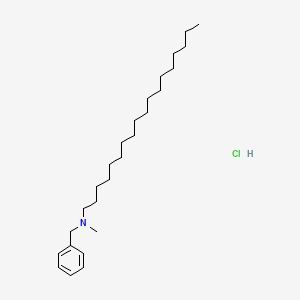
N-benzyl-N-methyloctadecan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyloctadecan-1-amine;hydrochloride: is a chemical compound that belongs to the class of amines. It is characterized by the presence of a benzyl group, a methyl group, and an octadecyl chain attached to an amine functional group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyloctadecan-1-amine typically involves the alkylation of N-methylamine with benzyl chloride and octadecyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
- Temperature: 50-70°C
- Solvent: Anhydrous ethanol or methanol
- Reaction Time: 12-24 hours
Industrial Production Methods: In an industrial setting, the production of N-benzyl-N-methyloctadecan-1-amine;hydrochloride may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-benzyl-N-methyloctadecan-1-amine can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form N-benzyl-N-methyloctadecan-1-amine by using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where the benzyl or octadecyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Benzaldehyde, benzoic acid
Reduction: N-benzyl-N-methyloctadecan-1-amine
Substitution: Various alkyl or aryl derivatives
Aplicaciones Científicas De Investigación
Chemistry: N-benzyl-N-methyloctadecan-1-amine;hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of surfactants and emulsifiers. It is also employed in the synthesis of complex organic molecules for research purposes.
Biology: In biological research, this compound is used to study the interactions between amines and biological membranes. It serves as a model compound to investigate the effects of long-chain amines on cell permeability and membrane fluidity.
Medicine: this compound has potential applications in drug delivery systems due to its ability to interact with lipid bilayers. It is also being explored for its antimicrobial properties and its role in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It is also utilized in the production of lubricants and anti-corrosion agents.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-methyloctadecan-1-amine;hydrochloride involves its interaction with lipid bilayers and cell membranes. The long octadecyl chain allows the compound to insert into the lipid bilayer, disrupting the membrane structure and increasing permeability. This can lead to the leakage of cellular contents and ultimately cell death. The benzyl and methyl groups contribute to the compound’s hydrophobicity, enhancing its ability to interact with lipid membranes.
Comparación Con Compuestos Similares
- N-benzyl-N-methyldecan-1-amine
- N-benzyl-N-methyldodecan-1-amine
- N-benzyl-N-methylhexadecan-1-amine
Comparison: N-benzyl-N-methyloctadecan-1-amine;hydrochloride is unique due to its long octadecyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. The longer chain length enhances its ability to interact with lipid bilayers, making it more effective as a surfactant and antimicrobial agent. Additionally, the hydrochloride form improves its solubility in water, which is advantageous for various applications in research and industry.
Propiedades
Número CAS |
134699-42-6 |
|---|---|
Fórmula molecular |
C26H48ClN |
Peso molecular |
410.1 g/mol |
Nombre IUPAC |
N-benzyl-N-methyloctadecan-1-amine;hydrochloride |
InChI |
InChI=1S/C26H47N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-27(2)25-26-22-19-18-20-23-26;/h18-20,22-23H,3-17,21,24-25H2,1-2H3;1H |
Clave InChI |
ACINEQKBTSRMIM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(C)CC1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


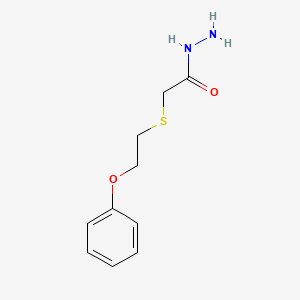
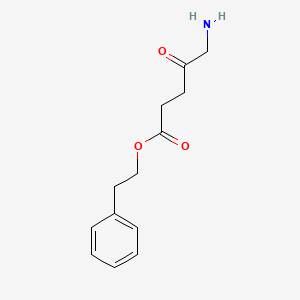
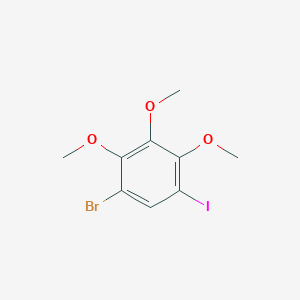
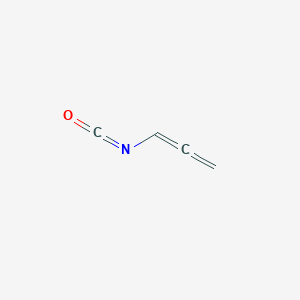
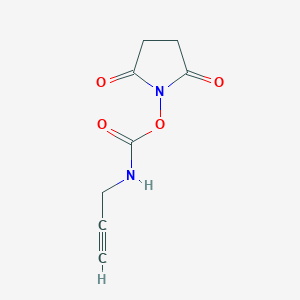
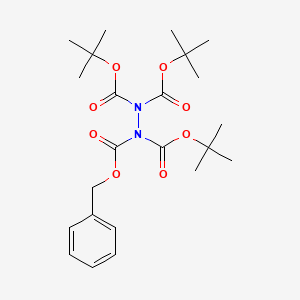
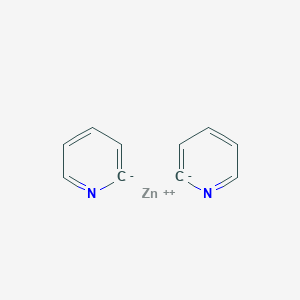
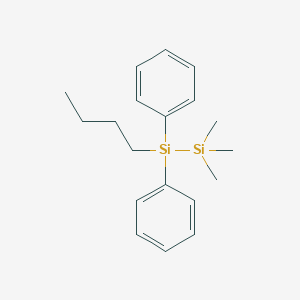
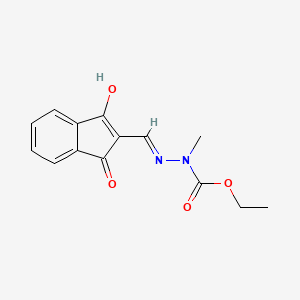
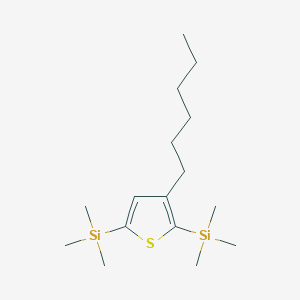
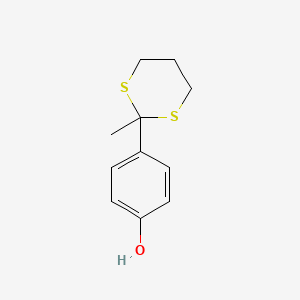
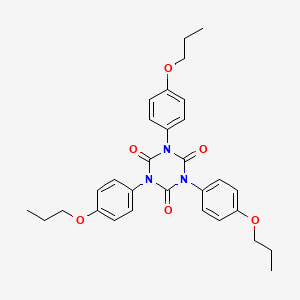
![tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane](/img/structure/B14274917.png)
